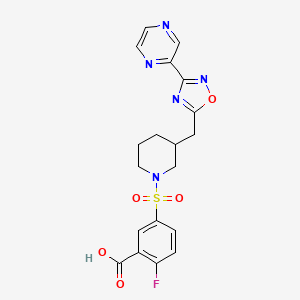![molecular formula C25H20N2O2S B2637906 4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313499-92-2](/img/structure/B2637906.png)
4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzoyl group attached to a benzamide core, with a thiazole ring substituted with a 2,4-dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Benzamide: The final step involves the coupling of the thiazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
Types of Reactions
4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole ring or the benzoyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
作用機序
The mechanism of action of 4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide in biological systems involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoyl and benzamide groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
4-benzoyl-N-phenylbenzamide: Lacks the thiazole ring, making it less versatile in biological applications.
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide: Lacks the benzoyl group, which may reduce its binding affinity in certain applications.
4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]aniline: Substitutes the benzamide group with an aniline group, altering its chemical reactivity and biological activity.
Uniqueness
The combination of the benzoyl, benzamide, and thiazole moieties in 4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide provides a unique scaffold that can be exploited for various chemical and biological applications. Its structural complexity allows for diverse functionalization, making it a valuable compound in research and industry.
特性
IUPAC Name |
4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c1-16-8-13-21(17(2)14-16)22-15-30-25(26-22)27-24(29)20-11-9-19(10-12-20)23(28)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTJHSWNYYDLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
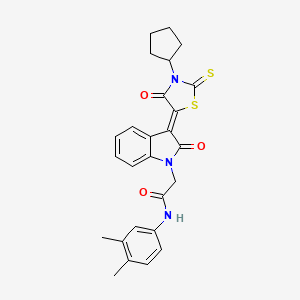
![3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2637826.png)
![6-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2637830.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2637831.png)
![1-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2637832.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide](/img/structure/B2637833.png)
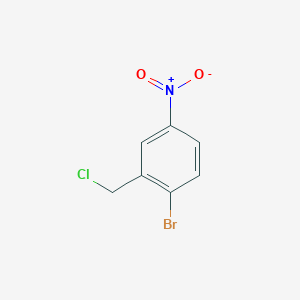
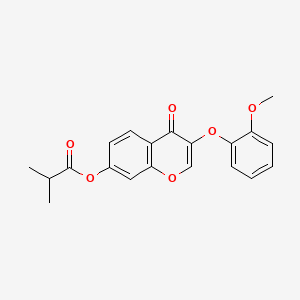
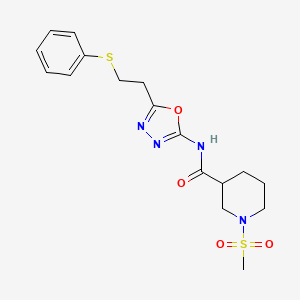
![1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2637838.png)
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2637840.png)
![N-(2,3-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2637842.png)
